molecular formula C10H8ClN7O7 B14585422 2,4,6-Trinitrophenol--6-chloropyridazine-3,4-diamine (1/1) CAS No. 61071-12-3

2,4,6-Trinitrophenol--6-chloropyridazine-3,4-diamine (1/1)

Cat. No.: B14585422
CAS No.: 61071-12-3
M. Wt: 373.67 g/mol
InChI Key: XGLARBUCKUEDDF-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine (1/1) is a complex organic compound that combines the explosive properties of 2,4,6-trinitrophenol with the chemical reactivity of 6-chloropyridazine-3,4-diamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by a coupling reaction with 6-chloropyridazine-3,4-diamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the coupling reaction may involve the use of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield. This may include recrystallization and purification processes to remove any impurities that could affect the compound’s performance in its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .

Scientific Research Applications

2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine involves its interaction with specific molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can participate in redox reactions, while the chloropyridazine moiety can interact with nucleophiles, leading to various biochemical effects. These interactions can affect cellular processes and enzyme activities, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine is unique due to its combination of explosive and reactive properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields highlight its significance in scientific research and industry.

Properties

CAS No.

61071-12-3

Molecular Formula

C10H8ClN7O7

Molecular Weight

373.67 g/mol

IUPAC Name

6-chloropyridazine-3,4-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C4H5ClN4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2(6)4(7)9-8-3/h1-2,10H;1H,(H2,6,8)(H2,7,9)

InChI Key

XGLARBUCKUEDDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C(=NN=C1Cl)N)N

Origin of Product

United States

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